molecular formula C16H16ClN3O2 B4413836 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide

2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide

Cat. No.: B4413836
M. Wt: 317.77 g/mol
InChI Key: KKUGPHKNEYIYPO-UHFFFAOYSA-N
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Description

2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide is an organic compound featuring a benzamide core with a 3-chlorophenyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3-chloroaniline with phosgene to form 3-chlorophenyl isocyanate.

    Coupling Reaction: The 3-chlorophenyl isocyanate is then reacted with N,N-dimethylbenzamide in the presence of a base such as triethylamine. This step forms the desired compound through a nucleophilic addition-elimination mechanism.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The presence of the 3-chlorophenyl group and the dimethylamino group can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism by which 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzamide: Lacks the 3-chlorophenyl group, making it less reactive in certain chemical reactions.

    3-chlorobenzamide: Lacks the dimethylamino group, affecting its solubility and reactivity.

    N,N-dimethyl-3-chlorobenzamide: Similar but lacks the carbonyl-amino linkage, altering its chemical properties.

Uniqueness

2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide is unique due to the combination of the 3-chlorophenyl group and the dimethylamino group, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-20(2)15(21)13-8-3-4-9-14(13)19-16(22)18-12-7-5-6-11(17)10-12/h3-10H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUGPHKNEYIYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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